5-(1H-benzimidazol-2-yl)-2-methoxyphenol
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Overview
Description
Benzimidazole is a bicyclic compound formed by the fusion of benzene and imidazole rings . It’s an important heterocyclic compound in medicinal chemistry due to its wide range of biological activities .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. For instance, one study described the synthesis of 2,5-disubstituted analogues based on (1H-benzimidazole-2-yl)methanol derivatives .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using techniques like X-ray crystal structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be quite diverse. For instance, some benzimidazole derivatives have been found to exhibit significant quantum yield .Scientific Research Applications
DNA Topoisomerase Inhibition
Benzimidazole derivatives, including those structurally similar to 5-(1H-benzimidazol-2-yl)-2-methoxyphenol, have been researched for their potential as DNA topoisomerase I inhibitors. One study highlighted the synthesis of three 1H-benzimidazole derivatives and their evaluation for inhibitory effects on mammalian type I DNA topoisomerase activity, using in vitro plasmid supercoil relaxation assays. Among the compounds, 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed relatively potent topoisomerase I inhibition, underscoring the potential of benzimidazole derivatives in this realm (Alpan et al., 2007).
Antimicrobial Activity
Benzimidazole derivatives have also been synthesized and assessed for their antimicrobial activity. In one study, derivatives were synthesized and their structures established through various analytical techniques. The compounds were then evaluated for their antimicrobial activity, with some showing significant activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus flavus. This indicates the potential of benzimidazole compounds in developing new antimicrobial agents (Salahuddin et al., 2017).
Material Science and Electrical Properties
Research has also explored the synthesis of benzimidazole monomers and their conversion into oligomers for studying their electrical, optical, electrochemical, and thermal properties. One study conducted a comprehensive analysis of benzimidazole oligomers, finding that they exhibited promising electrical conductivity and thermal stability. These properties suggest potential applications in material science, particularly in the development of conductive materials and devices (Anand & Muthusamy, 2018).
Vasorelaxant Properties
Another intriguing aspect of benzimidazole derivatives is their potential vasorelaxant properties. A study investigated the relaxant activity of various 2-(substituted phenyl)-1H-benzimidazole derivatives on isolated rat aortic rings. The study found that certain compounds exhibited potent vasorelaxant activity, suggesting the possibility of developing new therapeutic agents for treating hypertensive diseases (Estrada-Soto et al., 2006).
Photophysical Characteristics
The photophysical properties of benzimidazole derivatives have also been studied, particularly in terms of their absorption-emission properties and how these are influenced by solvent polarity. This research provides insights into the excited state intra-molecular proton transfer pathways of these compounds, highlighting their potential applications in the development of fluorescent materials and dyes (Padalkar et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-13-7-6-9(8-12(13)17)14-15-10-4-2-3-5-11(10)16-14/h2-8,17H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPZXDLGNKRETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-benzimidazol-2-yl)-2-methoxyphenol |
Citations
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